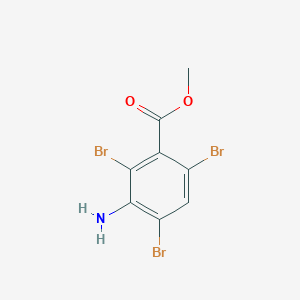

Methyl 3-amino-2,4,6-tribromobenzoate

Description

Contextualization of Halogenated Benzoate (B1203000) Esters in Contemporary Chemical Research

Halogenated benzoate esters are a class of organic compounds that have found extensive utility in various domains of chemical research. The incorporation of halogen atoms into the benzoate scaffold can profoundly influence the molecule's physical, chemical, and biological properties. For instance, halogenation can enhance the lipophilicity of a compound, which is a critical parameter in the design of pharmacologically active molecules. smolecule.com Furthermore, the presence of halogens can modulate the electronic nature of the aromatic ring, thereby affecting its reactivity in chemical transformations. In medicinal chemistry, halogenated benzoates have been investigated for a range of biological activities, including antimicrobial and antifungal properties. nih.gov The introduction of a halogenated benzoyl group has been shown to enhance the anti-fungal activity of natural products like altholactone. nih.gov

Significance and Research Trajectories of Aminated and Brominated Aromatic Systems

Aminated and brominated aromatic systems are fundamental building blocks in organic synthesis and are prevalent in a wide array of functional materials and biologically active compounds. The amino group, being a strong activating group, directs electrophilic substitution to the ortho and para positions and enhances the nucleophilicity of the aromatic ring. Conversely, bromine, a halogen, is an ortho, para-directing deactivator, withdrawing electron density through induction while donating through resonance. The presence of both functionalities on an aromatic ring leads to a nuanced reactivity profile.

Research in this area has focused on developing novel synthetic methodologies for the regioselective introduction of amino and bromo groups onto aromatic cores. Furthermore, these systems are key precursors in cross-coupling reactions, which are pivotal in the construction of complex organic molecules. science.gov The biological significance of brominated aromatic compounds is underscored by their discovery as natural products from marine organisms, some of which exhibit potent biological activities. researchgate.net

Overview of Current Research Landscape Pertaining to Methyl 3-amino-2,4,6-tribromobenzoate

The current research landscape for this compound itself is relatively specialized. While extensive research exists for the broader classes of halogenated anilines and benzoates, specific studies focusing solely on this tribrominated ester are less common. Much of the available information is derived from chemical supplier databases and general studies on polyhalogenated aromatic compounds. smolecule.com These sources provide foundational data on its chemical properties.

The interest in this particular molecule stems from its potential as a versatile intermediate in organic synthesis. The presence of three bromine atoms offers multiple sites for further functionalization through reactions such as cross-coupling or nucleophilic substitution. The amino group can be readily diazotized and replaced, providing a gateway to a variety of other functional groups. Moreover, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into other derivatives. The unique substitution pattern, with bromine atoms flanking the amino group, also presents interesting steric and electronic effects that could be exploited in the design of novel compounds with specific biological or material properties.

Scope, Objectives, and Structure of the Comprehensive Research Review

This review aims to provide a comprehensive and scientifically accurate overview of this compound, focusing exclusively on its chemical characteristics and research context. The primary objective is to collate and present the available scientific information in a structured manner, adhering strictly to the foundational aspects of the compound.

The article is structured to first provide a broad context of the chemical classes to which this compound belongs, followed by a detailed look at the compound itself. The subsequent sections will delve into its known chemical and physical properties, presented in an interactive data table format. The review will then explore the current, albeit limited, understanding of its synthesis and reactivity, drawing on established principles of organic chemistry and data from related compounds where direct research is unavailable. The overarching goal is to present a focused and authoritative resource on this compound.

Interactive Data Table: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₆Br₃NO₂ |

| Molecular Weight | 387.85 g/mol |

| Canonical SMILES | COC(=O)C1=C(C(=C(C=C1Br)Br)N)Br |

| InChI Key | GKVCKDDWNBHSGN-UHFFFAOYSA-N |

| CAS Number | Not available |

| Appearance | Not available |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Not available |

Structure

3D Structure

Properties

Molecular Formula |

C8H6Br3NO2 |

|---|---|

Molecular Weight |

387.85 g/mol |

IUPAC Name |

methyl 3-amino-2,4,6-tribromobenzoate |

InChI |

InChI=1S/C8H6Br3NO2/c1-14-8(13)5-3(9)2-4(10)7(12)6(5)11/h2H,12H2,1H3 |

InChI Key |

GKVCKDDWNBHSGN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1Br)Br)N)Br |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 3 Amino 2,4,6 Tribromobenzoate

Classical Approaches to Substituted Benzoate (B1203000) Ester Synthesis

The synthesis of substituted benzoate esters like Methyl 3-amino-2,4,6-tribromobenzoate is rooted in fundamental organic chemistry principles. These classical methods involve the formation of the ester bond and the introduction of various substituents onto the aromatic ring.

Esterification is a key final step in the synthesis of this compound, converting the carboxylic acid precursor, 3-amino-2,4,6-tribromobenzoic acid, into its corresponding methyl ester.

One of the most common methods for this transformation is the Fischer-Speier esterification . This acid-catalyzed reaction involves heating the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as concentrated sulfuric acid or hydrochloric acid. youtube.commdpi.com The reaction is reversible, and using an excess of methanol (B129727) helps to drive the equilibrium towards the formation of the ester.

Another effective method involves the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with methanol to form the methyl ester. This method is often faster and not reversible, leading to high yields. nih.gov

More recently, solid acid catalysts have been developed for esterification reactions as they are often more environmentally friendly and easier to separate from the reaction mixture. mdpi.com For the synthesis of amino esters, chlorosulfonic acid in the corresponding alcohol has also been employed as an efficient esterification agent. google.com

Table 1: Common Esterification Methods for Benzoic Acid Derivatives

| Method | Reagents | Typical Conditions | Advantages |

|---|---|---|---|

| Fischer-Speier Esterification | Carboxylic Acid, Methanol, H₂SO₄ (cat.) | Reflux | Readily available reagents |

| Acyl Chloride Formation | Carboxylic Acid, SOCl₂, then Methanol | Room temperature to reflux | High yield, irreversible |

The synthesis of the 3-amino-2,4,6-tribromobenzoic acid core requires the strategic introduction of three bromine atoms and one amino group onto a benzene (B151609) ring. The order of these transformations is critical due to the directing effects of the substituents.

Aromatic Bromination: This is a classic electrophilic aromatic substitution reaction. nih.gov For activated rings, such as those containing an amino or hydroxyl group, the reaction can proceed rapidly. Common brominating agents include molecular bromine (Br₂), often with a Lewis acid catalyst for less activated rings, and N-bromosuccinimide (NBS), which is a milder source of electrophilic bromine. organic-chemistry.org The reaction conditions can be controlled to achieve mono- or polybromination. For instance, using bromine in acetic acid is a common method for the bromination of various aromatic compounds. jcsp.org.pk

Aromatic Amination: The most common classical method for introducing an amino group is through the nitration of the aromatic ring followed by the reduction of the nitro group. Nitration is typically achieved with a mixture of nitric acid and sulfuric acid. The resulting nitro group can then be reduced to an amino group using various reagents, such as tin or iron in acidic media, or through catalytic hydrogenation. An alternative, more modern approach involves copper-catalyzed amination reactions, which can form C-N bonds directly on aryl halides. nih.govorganic-chemistry.org

For the specific target molecule, the synthesis typically starts with a substrate that already contains an amino or a carboxyl group, which then directs the subsequent bromination steps.

Targeted Synthesis of the 3-Amino-2,4,6-tribromobenzoate Core Structure

The most direct and widely used route to this compound involves the tribromination of a suitable aminobenzoic acid derivative, followed by esterification.

The most efficient synthesis starts with m-aminobenzoic acid. orgsyn.org The amino group is a powerful activating and ortho, para-directing group. This directing effect is exploited to introduce three bromine atoms at the positions ortho and para to the amino group, which correspond to positions 2, 4, and 6 on the benzoic acid ring.

A well-established procedure involves dissolving m-aminobenzoic acid in aqueous hydrochloric acid and then introducing bromine vapor into the cooled and stirred reaction mixture. orgsyn.org The hydrochloric acid protonates the amino group, moderating its high reactivity and preventing oxidation by bromine. Despite the formation of the anilinium ion, which is a deactivating, meta-directing group, the equilibrium with the free amine allows for rapid bromination at the activated ortho and para positions. The reaction proceeds until the desired 3-amino-2,4,6-tribromobenzoic acid precipitates from the solution. orgsyn.org

Table 2: Synthesis of 3-Amino-2,4,6-tribromobenzoic acid via Direct Bromination

| Starting Material | Reagents | Solvent | Temperature | Key Observations |

|---|

Oxidative bromination techniques, using a mixture of sodium or potassium bromide with an oxidizing agent like hydrogen peroxide in an acidic medium, have also been described for the bromination of aniline (B41778) and its derivatives. researchgate.net

An alternative, though less common, synthetic route would involve the regioselective amination of a pre-existing tribrominated benzoate ester. This approach would likely start with 2,4,6-tribromobenzoic acid, which can be prepared from 3-amino-2,4,6-tribromobenzoic acid via deamination. orgsyn.org After esterification to methyl 2,4,6-tribromobenzoate, the challenge would be to selectively introduce an amino group at the 3-position.

Modern cross-coupling reactions, such as the Buchwald-Hartwig amination or Ullmann-type copper-catalyzed aminations, are powerful tools for forming aryl-amine bonds. nih.govorganic-chemistry.org However, achieving regioselectivity on a substrate with three identical potential leaving groups (the bromine atoms) would be extremely difficult. The electronic environment of the C-Br bonds is very similar, and steric hindrance is also comparable, making it unlikely to achieve selective amination at the C3 position over the C5 position. Therefore, this route is not considered synthetically viable for this specific isomer.

Optimizing the synthesis of this compound involves fine-tuning both the bromination and esterification steps.

For the bromination of m-aminobenzoic acid:

Temperature Control: Maintaining a low temperature (0-10 °C) using an ice bath is crucial to control the exothermicity of the reaction and minimize side reactions, such as oxidation of the amino group. orgsyn.org

Rate of Bromine Addition: A slow and steady introduction of bromine vapor ensures that the reaction proceeds smoothly and avoids localized overheating and potential degradation of the product. orgsyn.org

Stoichiometry: Using a slight excess of bromine ensures the complete tribromination of the starting material.

For the esterification of 3-amino-2,4,6-tribromobenzoic acid:

Catalyst Choice: While concentrated sulfuric acid is effective, using thionyl chloride to form the acyl chloride first can lead to higher yields and easier workup, as the byproducts (SO₂ and HCl) are gaseous.

Reaction Time and Temperature: The reaction is typically heated to reflux to ensure it goes to completion. The optimal time can be determined by monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC).

Purification: The final product, this compound, is typically a solid. Purification is achieved by washing to remove any remaining acid catalyst and by recrystallization from a suitable solvent, such as methanol or an ethanol (B145695)/water mixture, to obtain a product of high purity.

Advanced and Sustainable Synthetic Protocols

Green Chemistry Principles Applied to Halogenated Aromatic Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of halogenated aromatic compounds to mitigate the environmental concerns associated with traditional methods. unibo.itresearchgate.netnih.gov Key strategies include the use of safer solvents, alternative halogenating agents, and energy-efficient reaction conditions.

The use of solid acid catalysts, such as clays (B1170129) and zeolites, represents a significant advancement in green bromination. krishisanskriti.org These catalysts are often reusable, non-corrosive, and can enhance selectivity, thereby reducing the formation of toxic and corrosive waste streams typically associated with conventional methods that employ hazardous and non-selective acidic agents. krishisanskriti.org For instance, the use of metal-organic frameworks (MOFs) like rod-like MIL-88A has been explored for the green halogenation of aromatics under solvent-free conditions, demonstrating high yields and facile catalyst recovery. bohrium.com

Another key principle is the use of safer and more atom-economical brominating agents. Traditional methods often employ molecular bromine, which is highly toxic and corrosive. Greener alternatives include the use of sodium bromide (NaBr) in conjunction with an oxidant like sodium perborate, which are more stable and less hazardous. libretexts.org Furthermore, oxidative bromination techniques using hydrogen peroxide as a clean oxidant are gaining traction as they produce water as the primary byproduct. rsc.org

The following table summarizes the application of green chemistry principles in aromatic halogenation:

| Green Chemistry Principle | Application in Halogenated Aromatic Synthesis | Example |

| Waste Prevention | Utilizing catalytic reactions over stoichiometric reagents to minimize byproducts. | Use of reusable zeolite catalysts for bromination, reducing the need for disposable Lewis acid catalysts. rsc.org |

| Atom Economy | Employing reactions that maximize the incorporation of all materials into the final product. | In-situ generation of the brominating agent from bromide salts and an oxidant, avoiding the use of excess reagents. libretexts.orgmsu.edu |

| Less Hazardous Chemical Syntheses | Replacing toxic and hazardous reagents with safer alternatives. | Substituting molecular bromine with N-bromosuccinimide (NBS) or sodium bromide/sodium perborate. libretexts.orgresearchgate.net |

| Safer Solvents and Auxiliaries | Using environmentally benign solvents or conducting reactions under solvent-free conditions. | Performing brominations in aqueous media or via grinding techniques without bulk solvents. bohrium.com |

| Catalysis | Employing catalysts to enhance reaction efficiency and selectivity, allowing for milder reaction conditions. | Copper-promoted selective bromination of aromatic amides. tandfonline.com |

Catalytic Approaches for Enhanced Selectivity and Efficiency

Catalysis is pivotal in achieving high selectivity and efficiency in the synthesis of complex molecules like this compound. The regioselectivity of bromination is a critical challenge, and various catalytic systems have been developed to address this.

Zeolites, with their shape-selective properties, have demonstrated considerable promise in directing bromination to specific positions on an aromatic ring. google.comnih.govresearchgate.net The defined pore structure of zeolites can sterically hinder the formation of certain isomers, leading to enhanced para-selectivity in many cases. rsc.orgepa.gov For instance, the bromination of various aromatic substrates in the presence of reusable zeolites has been shown to yield predominantly para-bromo derivatives. epa.gov

Transition metal catalysis also offers powerful tools for selective C-H bond functionalization. Ruthenium-catalyzed meta-selective C-H bromination, for example, provides a pathway to otherwise difficult-to-access substitution patterns. nih.govnih.gov While not directly applicable to the ortho/para-directing nature of the amino group in the target molecule's precursor, this highlights the potential of catalyst-controlled regioselectivity. For substrates with directing groups, copper salts have been shown to be effective in promoting selective C5-bromination of 8-aminoquinoline (B160924) amides. tandfonline.com

The table below presents a comparison of different catalytic systems for aromatic bromination:

| Catalyst System | Substrate Type | Key Advantages |

| Zeolites (e.g., NaY, H-BEA) | Activated and moderately activated aromatics | High para-selectivity, reusability, environmentally friendly. rsc.orgnih.govresearchgate.net |

| Metal-Organic Frameworks (e.g., MIL-88A) | Activated aromatics (e.g., anilines, phenols) | High yields, solvent-free conditions, catalyst recyclability. bohrium.com |

| Ruthenium Complexes | Arenes with directing groups | High meta-selectivity for C-H bromination. nih.govnih.gov |

| Copper Salts (e.g., CuCl, CuBr) | 8-aminoquinoline amides | Excellent yields and high site-selectivity. tandfonline.com |

Flow Chemistry and Continuous Processing Techniques for Scalable Production

Flow chemistry, utilizing microreactors and continuous processing, is emerging as a transformative technology for the synthesis of fine chemicals and pharmaceuticals. tandfonline.combohrium.comresearchgate.netmdpi.comresearchgate.netresearchgate.netwhiterose.ac.ukresearchgate.netmdpi.comrsc.org This approach offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and facile scalability. krishisanskriti.orgmdpi.com

For halogenation reactions, which are often highly exothermic and rapid, flow chemistry provides a safer and more controlled environment. researchgate.netrsc.org The in-situ generation of hazardous reagents, such as molecular bromine from the reaction of an oxidant with a bromide salt, can be seamlessly integrated into a flow process, minimizing the handling and accumulation of dangerous substances. libretexts.orgmsu.edu

The small dimensions of microreactors lead to high surface-area-to-volume ratios, enabling efficient thermal management and preventing the formation of hot spots that can lead to side reactions and reduced selectivity. researchgate.net Furthermore, residence time, temperature, and stoichiometry can be precisely controlled, allowing for rapid optimization and consistent product quality.

The following table outlines key parameters and their impact in the continuous flow synthesis of halogenated aromatic compounds:

| Parameter | Description | Impact on Synthesis |

| Flow Rate | The rate at which reactants are pumped through the reactor. | Determines residence time and throughput. |

| Residence Time | The average time a molecule spends in the reactor. | Crucial for achieving complete conversion. |

| Temperature | The temperature at which the reaction is conducted. | Affects reaction rate and selectivity. |

| Reactor Type | The design of the flow reactor (e.g., packed-bed, microchannel). | Influences mixing, heat transfer, and handling of solids. |

| Stoichiometry | The molar ratio of reactants. | Can be precisely controlled to optimize yield and minimize waste. |

Mechanistic Elucidation of Key Synthetic Transformations

A thorough understanding of the reaction mechanisms is essential for optimizing synthetic routes and predicting product outcomes. The synthesis of this compound involves two critical transformations: electrophilic aromatic bromination and amination.

Detailed Reaction Mechanisms for Bromination Steps

The tribromination of a starting material like methyl 3-aminobenzoate (B8586502) proceeds via an electrophilic aromatic substitution (EAS) mechanism. libretexts.orglibretexts.orgmsu.eduuomustansiriyah.edu.iq The reaction occurs in a stepwise manner, with the directing effects of the substituents on the benzene ring governing the position of each successive bromination.

The amino group (-NH₂) is a powerful activating and ortho, para-directing group due to its ability to donate electron density to the ring through resonance. leah4sci.commasterorganicchemistry.comyoutube.commasterorganicchemistry.com Conversely, the methyl ester group (-COOCH₃) is a deactivating and meta-directing group because of its electron-withdrawing inductive and resonance effects.

In the case of methyl 3-aminobenzoate, the directing effects of the two groups are as follows:

Amino group (-NH₂ at C3): Directs incoming electrophiles to the ortho positions (C2 and C4) and the para position (C6).

Methyl ester group (-COOCH₃ at C1): Directs incoming electrophiles to the meta positions (C3 and C5).

The powerful activating effect of the amino group dominates, leading to the first bromination occurring at one of the ortho or para positions relative to it. The most likely positions for the initial attack by the electrophile (Br⁺) are C2, C4, and C6. The reaction proceeds through the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate, followed by the loss of a proton to restore aromaticity.

As bromination proceeds, the introduction of bromine atoms, which are deactivating yet ortho, para-directing, further influences the reactivity of the ring. However, the strong activation by the amino group ensures that substitution continues at the remaining activated positions until the 2,4,6-tribrominated product is formed.

Mechanistic Pathways of Amination Reactions

While the title compound is an amine, understanding amination mechanisms is crucial for the synthesis of related compounds or potential side reactions. The introduction of an amino group onto a polyhalogenated aromatic ring typically proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. rsc.orgresearchgate.netgoogle.comtaylorfrancis.comsciforum.netwikipedia.orgresearchgate.netsemanticscholar.orgnih.govyoutube.com

The SNAr mechanism is a two-step process:

Nucleophilic Attack: The nucleophile (e.g., ammonia (B1221849) or an amine) attacks the carbon atom bearing a leaving group (in this case, a bromine atom), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. researchgate.nettaylorfrancis.com

Leaving Group Departure: The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored.

For an SNAr reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. rsc.orgresearchgate.nettaylorfrancis.comwikipedia.org In the case of a tribrominated benzene ring, the multiple electron-withdrawing bromine atoms sufficiently activate the ring towards nucleophilic attack, even in the absence of a nitro group, which is a more traditional activating group for SNAr reactions. The reaction rate is often dependent on the electronegativity of the leaving group, with fluoride (B91410) being the most effective in many cases due to its ability to stabilize the transition state of the rate-determining nucleophilic addition step. sciforum.net

Kinetic and Thermodynamic Considerations in Esterification

The synthesis of this compound from its corresponding carboxylic acid, 3-amino-2,4,6-tribromobenzoic acid, and methanol is typically achieved through Fischer esterification. This acid-catalyzed reaction, while common, is governed by a delicate interplay of kinetic and thermodynamic factors. The heavily substituted nature of the benzoic acid derivative introduces significant steric and electronic effects that influence both the rate and equilibrium position of the reaction.

Kinetic Considerations

The rate of Fischer esterification is influenced by several factors, including the structure of the carboxylic acid and alcohol, catalyst concentration, and temperature. The reaction proceeds via a series of reversible steps, including the initial protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, and subsequent elimination of water. masterorganicchemistry.comorganic-chemistry.org

The electronic effects of the substituents also play a role. The three bromine atoms are electron-withdrawing groups, which increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the amino group is an electron-donating group, which can partially counteract this effect. However, under the acidic conditions of Fischer esterification, the amino group will be protonated to form an ammonium (B1175870) salt (-NH3+), which acts as a strong electron-withdrawing and deactivating group. This protonation further enhances the electrophilicity of the carbonyl carbon, potentially increasing the reaction rate.

The choice of acid catalyst is crucial. Strong acids like sulfuric acid or p-toluenesulfonic acid are commonly used. chembam.comresearchgate.net The reaction rate is dependent on the catalyst concentration, with higher concentrations generally leading to faster rates. jchr.org However, excessive catalyst can lead to side reactions. Solid acid catalysts, such as modified Montmorillonite K10 clay, have also been used for the esterification of substituted benzoic acids, offering advantages in terms of separation and reusability. ijstr.orgepa.gov

The reaction kinetics typically follow a second-order model. jchr.org The rate of reaction increases with temperature; however, since the reaction is reversible, higher temperatures can also unfavorably affect the equilibrium position. jchr.org

Interactive Data Table: Factors Affecting Esterification Kinetics

| Factor | Influence on Rate | Rationale for 3-amino-2,4,6-tribromobenzoic acid |

| Steric Hindrance | Decreases rate | The two ortho-bromine atoms significantly hinder the approach of methanol to the carbonyl carbon, slowing the reaction. ucr.ac.cr |

| Electronic Effects | Ambiguous | Bromine atoms are electron-withdrawing. The amino group is donating but becomes strongly withdrawing upon protonation in acidic media, which should increase the carbonyl carbon's electrophilicity. |

| Catalyst | Increases rate | A strong acid catalyst is required to protonate the carbonyl group, initiating the reaction. organic-chemistry.orgacs.org |

| Temperature | Increases rate | Higher temperatures increase the kinetic energy of molecules, leading to more frequent and energetic collisions. jchr.org |

Thermodynamic Considerations

Fischer esterification is a reversible, equilibrium-limited reaction. organic-chemistry.org The position of the equilibrium is dictated by the change in Gibbs free energy (ΔG), which is related to the changes in enthalpy (ΔH) and entropy (ΔS) by the equation ΔG = ΔH - TΔS.

The esterification of carboxylic acids is generally considered to be a nearly thermoneutral or slightly exothermic process, with a small negative enthalpy change (ΔH). ucr.ac.cr For the esterification of various fatty acids, the average ΔH° is approximately -3 ± 2 kJ/mol. ucr.ac.cr A study on the esterification of levulinic acid with 1-butene (B85601) reported an enthalpy change of -(32.9 ± 1.6) kJ/mol. acs.orgub.edu This indicates that the reaction is enthalpically favored, but not dramatically so.

Given the small magnitudes of both ΔH and ΔS, the equilibrium constant (K_eq) for Fischer esterification is usually not very large, often falling in the range of 1-10 for simple systems. This means that to achieve a high yield of the ester, the equilibrium must be shifted towards the products. This is typically accomplished by either using a large excess of one reactant (usually the alcohol, methanol in this case) or by removing one of the products (usually water) as it is formed, in accordance with Le Châtelier's principle. ucr.ac.cr The removal of water can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.

Interactive Data Table: Thermodynamic Parameters for Analogous Esterification Reactions

| Reaction | ΔH (kJ/mol) | ΔS (J/mol·K) | Temperature (K) | Reference |

| Esterification of Palm Fatty Acids | -3 ± 2 | Not Reported | Ambient | ucr.ac.cr |

| Esterification of Levulinic Acid with 1-Butene | -32.9 ± 1.6 | -70 ± 4 | 298.15 | acs.orgub.edu |

Spectroscopic and Structural Elucidation Techniques Applied to Methyl 3 Amino 2,4,6 Tribromobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Assignment

NMR spectroscopy is a premier technique for determining the structure of organic molecules in solution. It provides detailed information about the local chemical environment of individual atoms, allowing for the mapping of atomic connectivity and spatial relationships.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectroscopy for Connectivity and Functional Group Analysis

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular framework.

The ¹H NMR spectrum of Methyl 3-amino-2,4,6-tribromobenzoate is expected to be relatively simple due to the high degree of substitution on the aromatic ring. A single proton attached to the ring at the C-5 position would appear as a singlet, as it has no adjacent protons to couple with. The two protons of the amino (-NH₂) group would likely be observed as a broad singlet, a characteristic feature due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The three protons of the methyl ester (-OCH₃) group would yield a sharp singlet in the upfield region of the spectrum.

The ¹³C NMR spectrum provides information about the carbon skeleton. For this molecule, eight distinct carbon signals are anticipated: one for the methyl group, one for the carbonyl carbon of the ester, and six for the aromatic carbons, each in a unique electronic environment due to the substitution pattern. The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents. The carbons bonded to the electron-withdrawing bromine atoms (C-2, C-4, C-6) would be deshielded, while the carbon attached to the electron-donating amino group (C-3) would be shielded.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is generated based on established principles of NMR spectroscopy and may not reflect exact experimental values.

| Atom Assignment | Signal Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic H-5 | Singlet | 7.5 - 8.0 | - |

| Amino (-NH₂) | Broad Singlet | 4.0 - 5.5 | - |

| Methyl (-OCH₃) | Singlet | 3.8 - 4.0 | ~52 |

| Carbonyl (C=O) | - | - | ~165 |

| Aromatic C-1 | - | - | 130 - 140 |

| Aromatic C-2 (C-Br) | - | - | 110 - 120 |

| Aromatic C-3 (C-NH₂) | - | - | 140 - 150 |

| Aromatic C-4 (C-Br) | - | - | 110 - 120 |

| Aromatic C-5 | - | - | 125 - 135 |

| Aromatic C-6 (C-Br) | - | - | 110 - 120 |

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Through-Bond and Through-Space Correlations

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei.

Correlation Spectroscopy (COSY): This experiment identifies ¹H-¹H spin-spin coupling networks. In this specific molecule, its utility would be limited to confirming the absence of correlations for the singlet signals, thereby supporting their assignment as isolated spin systems.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This would unequivocally link the aromatic proton signal to the C-5 carbon signal and the methyl proton signal to the methyl carbon signal.

Nitrogen-15 (¹⁵N) NMR and Bromine-79/81 (⁷⁹/⁸¹Br) NMR Approaches

While less common, NMR studies of heteroatoms can provide additional layers of structural verification.

Nitrogen-15 (¹⁵N) NMR: This technique directly probes the nitrogen atom of the amino group. The ¹⁵N chemical shift would provide direct evidence of the electronic environment, confirming its attachment to the aromatic ring.

Bromine-79/81 (⁷⁹/⁸¹Br) NMR: Both bromine isotopes are quadrupolar nuclei, which leads to very broad resonance signals that can be difficult to detect with high resolution. However, solid-state NMR or specialized solution techniques could potentially provide information about the carbon-bromine bonds and the symmetry of their environment.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound would display several key absorption bands. The N-H stretching of the primary amine would typically appear as a pair of bands in the 3300-3500 cm⁻¹ region. A strong, sharp peak corresponding to the C=O stretch of the ester carbonyl group would be prominent around 1700-1730 cm⁻¹. Other significant absorptions would include C-O stretching for the ester, C-N stretching, and various vibrations associated with the aromatic ring. The C-Br stretching vibrations are expected at lower frequencies, typically in the fingerprint region below 700 cm⁻¹.

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H Stretch | 3300 - 3500 |

| Ester Carbonyl | C=O Stretch | 1700 - 1730 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Ester Linkage | C-O Stretch | 1000 - 1300 |

| Carbon-Bromine Bond | C-Br Stretch | 500 - 700 |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. A key feature in the mass spectrum of this compound would be the distinctive isotopic pattern caused by the presence of three bromine atoms. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic cluster of peaks (M, M+2, M+4, M+6) for the molecular ion, with a relative intensity ratio of approximately 1:3:3:1, which is a clear indicator of a tribrominated compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry measures the mass-to-charge ratio to a very high degree of accuracy. This allows for the determination of the precise elemental formula of the molecule. For this compound, the molecular formula is C₈H₆Br₃NO₂. HRMS would be used to confirm this by matching the experimentally measured exact mass to the calculated theoretical mass. The theoretical monoisotopic mass of this compound is 384.79487 g/mol . smolecule.com An experimental HRMS measurement yielding a value extremely close to this would provide definitive confirmation of the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by fragmenting a specific parent ion and analyzing the resulting daughter ions. For this compound (molecular weight: 387.85 g/mol , considering the most common isotopes ⁷⁹Br and ⁸¹Br), MS/MS studies would provide invaluable information about its connectivity and stability.

The fragmentation process in a mass spectrometer typically begins with the ionization of the molecule to form a molecular ion (M⁺). Due to the presence of three bromine atoms, the molecular ion peak would exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.69% and 49.31%, respectively). savemyexams.com This results in a distinctive cluster of peaks (M, M+2, M+4, M+6) for the molecular ion, with predictable relative intensities.

In an MS/MS experiment, the molecular ion cluster would be selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pathways can be predicted based on the functional groups present: the methyl ester, the amino group, and the tribrominated aromatic ring.

Common fragmentation pathways for this molecule would likely include:

Loss of a methyl radical (•CH₃): Cleavage of the ester's O-CH₃ bond would result in a fragment ion with a mass loss of 15 Da.

Loss of a methoxy (B1213986) radical (•OCH₃): This would lead to the formation of a benzoyl cation, with a mass loss of 31 Da.

Loss of the methoxycarbonyl group (•COOCH₃): This fragmentation would result in a tribromoaniline cation, corresponding to a mass loss of 59 Da.

Sequential loss of bromine atoms: Cleavage of the C-Br bonds can occur, leading to fragments corresponding to the loss of one, two, or three bromine atoms. youtube.comyoutube.com

Decarbonylation: Loss of carbon monoxide (CO) from fragment ions is also a common pathway for aromatic esters. slideshare.net

The study of these fragmentation patterns allows for the reconstruction of the molecule's structure, confirming the presence and connectivity of its various functional groups.

Table 1: Predicted MS/MS Fragmentation Data for this compound

| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 388 (Isotopic Peak) | 373 | •CH₃ | [M - CH₃]⁺ |

| 388 (Isotopic Peak) | 357 | •OCH₃ | [M - OCH₃]⁺ |

| 388 (Isotopic Peak) | 329 | •COOCH₃ | [M - COOCH₃]⁺ |

| 388 (Isotopic Peak) | 309 | •Br | [M - Br]⁺ |

Note: m/z values are based on the most abundant isotopes and are presented as nominal masses for clarity. The actual spectrum would show isotopic clusters for each bromine-containing fragment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This absorption corresponds to electronic transitions between molecular orbitals, providing insights into the electronic structure of a molecule, particularly its conjugated systems and chromophores.

The primary chromophore in this compound is the substituted benzene (B151609) ring. The electronic transitions of benzene typically occur at lower wavelengths. However, the presence of substituents significantly influences the absorption maxima (λmax) and intensity.

Amino Group (-NH₂): The amino group acts as a potent auxochrome, a group that, when attached to a chromophore, modifies the wavelength and intensity of absorption. The lone pair of electrons on the nitrogen atom can delocalize into the aromatic π-system, increasing the energy of the highest occupied molecular orbital (HOMO). This reduces the HOMO-LUMO energy gap, resulting in a bathochromic shift (shift to longer wavelengths) and an increase in molar absorptivity. researchgate.net

Bromine Atoms (-Br): Halogen substituents also act as auxochromes, contributing to a red shift in the absorption spectrum.

Methyl Ester Group (-COOCH₃): This group can extend the conjugation of the π-system, further influencing the electronic transitions.

Based on analogous compounds like aminobenzoic acids, the UV-Vis spectrum of this compound dissolved in a suitable solvent (e.g., ethanol (B145695) or methanol) is expected to show distinct absorption bands. For example, 4-aminobenzoic acid exhibits absorption maxima around 194 nm, 226 nm, and 278 nm. sielc.com The extensive substitution on the target molecule would likely shift these bands to even longer wavelengths.

Table 2: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Expected λmax (nm) | Chromophore/System |

|---|---|---|

| π → π* | ~240-260 | Substituted Benzene Ring |

Note: These are estimated values. The exact λmax would depend on the solvent used due to solvatochromic effects.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise arrangement of atoms within a crystalline solid. It provides detailed information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Methodologies for Absolute Configuration and Conformation

To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound must first be grown, typically through slow evaporation of a saturated solution. researchgate.net This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

This analysis would yield a wealth of structural information:

Molecular Conformation: The precise orientation of the methyl ester and amino groups relative to the benzene ring. Steric hindrance from the ortho-bromine atoms would likely cause these groups to be twisted out of the plane of the ring.

Bond Lengths and Angles: Accurate measurements of all covalent bonds (C-C, C-N, C-Br, C=O, etc.), which can provide insight into the electronic effects of the substituents.

Intermolecular Interactions: Identification of hydrogen bonds (e.g., between the amino group of one molecule and the ester oxygen of another) and halogen bonds (interactions involving the bromine atoms), which govern the crystal packing. znaturforsch.comresearchgate.net

Crystal System and Space Group: Determination of the fundamental symmetry of the crystal lattice.

Table 3: Hypothetical Single-Crystal X-ray Diffraction Data

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| β (°) | 95.5 |

| Volume (ų) | 1010 |

Note: This data is illustrative, based on similarly substituted benzene derivatives. nih.gov

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification and Polymorphism Studies

Powder X-ray diffraction (PXRD) is used to analyze a polycrystalline sample (a powder) rather than a single crystal. It is a rapid and non-destructive technique primarily used for phase identification and the study of polymorphism. mdpi.com

In a PXRD experiment, a powdered sample of this compound would be exposed to an X-ray beam. The instrument measures the angles (2θ) at which the X-rays are diffracted by the planes of atoms in the crystal lattice. The resulting diffractogram is a plot of diffraction intensity versus the diffraction angle (2θ).

The key applications of PXRD for this compound include:

Phase Purity: The PXRD pattern serves as a unique "fingerprint" for a specific crystalline phase. By comparing the experimental pattern to a reference (either simulated from single-crystal data or from a standard), the purity of a bulk sample can be confirmed. researchgate.net

Polymorphism Screening: Polymorphs are different crystalline forms of the same compound. They have the same chemical composition but different crystal structures, which can lead to different physical properties. PXRD is a primary tool for identifying and distinguishing between different polymorphs, as each will produce a distinct diffraction pattern. google.com

Table 4: Representative Powder X-ray Diffraction Peaks

| Position (2θ) | Relative Intensity (%) |

|---|---|

| 12.5° | 45 |

| 18.8° | 80 |

| 22.1° | 100 |

| 25.2° | 65 |

| 28.9° | 70 |

Note: The peak positions and intensities are characteristic of a specific crystalline form and are provided for illustrative purposes.

Computational and Theoretical Studies of Methyl 3 Amino 2,4,6 Tribromobenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and other properties of a molecule.

Density Functional Theory (DFT) has become a popular and versatile method in computational chemistry due to its favorable balance between accuracy and computational cost. researchgate.net For Methyl 3-amino-2,4,6-tribromobenzoate, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can be used to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. ufms.br

The optimized geometry provides key structural parameters. For instance, in related halogenated aromatic compounds, DFT has been used to predict bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data where available. researchgate.net The presence of three bulky bromine atoms and an amino group on the benzene (B151609) ring suggests potential steric hindrance and non-planar conformations, which geometry optimization can accurately predict.

Beyond molecular geometry, DFT is instrumental in calculating various electronic properties that govern the reactivity of this compound. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. mdpi.com For similar amino-substituted aromatic compounds, the amino group is known to raise the HOMO energy, thereby increasing the molecule's nucleophilicity. smolecule.com

Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, visualize the charge distribution on the molecule's surface. ufms.br For this compound, the MEP map would likely show negative potential (red and yellow regions) around the electronegative oxygen and bromine atoms, as well as the nitrogen atom of the amino group, indicating sites susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms of the amino group.

A hypothetical table of DFT-calculated properties for this compound is presented below to illustrate the type of data generated.

| Property | Predicted Value |

| HOMO Energy | -6.85 eV |

| LUMO Energy | -1.23 eV |

| HOMO-LUMO Gap | 5.62 eV |

| Dipole Moment | 3.45 D |

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, albeit at a greater computational expense compared to DFT. scispace.com

For this compound, high-level ab initio calculations could be employed to refine the energies and properties obtained from DFT. For example, Coupled Cluster calculations with single, double, and perturbative triple excitations (CCSD(T)) are often considered the "gold standard" for obtaining near-exact energies for small to medium-sized molecules. mdpi.com Such calculations would be valuable for accurately determining the relative energies of different conformers or the activation barriers of potential reactions involving this molecule.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with ab initio or DFT calculations, can provide further insights into the electronic structure by describing the bonding in terms of localized electron-pair bonds and lone pairs. researchgate.net For this compound, NBO analysis could quantify the delocalization of the nitrogen lone pair into the aromatic ring and the nature of the carbon-bromine bonds.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions in Condensed Phases

While quantum chemical calculations are excellent for studying single molecules in the gas phase, Molecular Dynamics (MD) simulations are employed to investigate the behavior of molecules in a condensed phase (liquid or solid) over time. mdpi.com MD simulations model the atoms as classical particles moving according to a force field, which is a set of parameters that describe the potential energy of the system.

For this compound, MD simulations could be used to explore its conformational landscape in different solvents. The rotation around the C-N bond of the amino group and the C-C bond of the methyl ester group would be of particular interest. The simulations can reveal the preferred conformations and the energy barriers between them, providing a dynamic picture of the molecule's flexibility.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating a system containing multiple molecules of this compound and solvent molecules, one can analyze the formation of hydrogen bonds between the amino group and solvent molecules, as well as halogen bonding involving the bromine atoms. nsf.gov These interactions are crucial for understanding the solubility and crystal packing of the compound. The simulations can also provide information about the radial distribution functions, which describe the probability of finding another molecule at a certain distance from a reference molecule.

Prediction of Spectroscopic Parameters and Simulation of Experimental Spectra

Computational methods are widely used to predict and interpret experimental spectra, aiding in the structural elucidation of new compounds. nsf.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining molecular structure. researchgate.net Quantum chemical methods, particularly DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts of this compound. The calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method. The predicted chemical shifts can then be compared to experimental data to confirm the structure or to assign specific resonances to particular atoms. researchgate.net

Spin-spin coupling constants (J-couplings) can also be calculated, providing further structural information about the connectivity of atoms. The prediction of these parameters is highly sensitive to the molecular geometry, making it a good test for the accuracy of the computational model.

A hypothetical table of predicted ¹³C NMR chemical shifts for this compound is shown below.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 165.2 |

| C-NH₂ | 148.5 |

| C-COOCH₃ | 135.1 |

| C-Br (ortho to NH₂) | 115.8 |

| C-Br (para to NH₂) | 112.3 |

| C-H | 120.7 |

| O-CH₃ | 52.9 |

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a "fingerprint" of a molecule based on its vibrational modes. nih.gov DFT calculations can be used to compute the harmonic vibrational frequencies and their corresponding intensities in the IR and Raman spectra. researchgate.net

For this compound, the simulated spectra would show characteristic peaks for the N-H stretching of the amino group, the C=O stretching of the ester, the C-N and C-Br stretching modes, and the various vibrations of the aromatic ring. scifiniti.com By comparing the simulated spectra with experimental data, one can confirm the presence of specific functional groups and gain insights into the molecule's conformation. Discrepancies between the calculated and experimental frequencies are common due to the harmonic approximation and the neglect of solvent effects, but these can often be corrected by applying a scaling factor. researchgate.net

Electronic Transition and UV-Vis Spectral Prediction for Photophysical Insights

The photophysical behavior of this compound, particularly its interaction with ultraviolet and visible light, can be effectively predicted and understood through computational methods. Time-Dependent Density Functional Theory (TD-DFT) is a primary tool for simulating electronic absorption spectra, providing insights into the molecule's electronic transitions. rsc.orgnih.gov For a molecule like this compound, the UV-Vis spectrum is expected to be influenced by the interplay of the electron-donating amino group (-NH2), the electron-withdrawing methyl ester group (-COOCH3), and the bulky, electron-withdrawing bromine atoms.

Computational studies on similar molecules, such as aniline (B41778) and its derivatives, show prominent absorption peaks in the UV region corresponding to π → π* transitions. researchgate.net For aniline itself, two main absorption bands are observed around 230 nm and 280 nm. researchgate.net The presence of multiple bromine atoms and the methyl ester group on the benzene ring of this compound would be expected to cause shifts in these absorption maxima (λmax). Halogenation of aromatic systems can lead to bathochromic (red) or hypsochromic (blue) shifts depending on the nature and position of the halogens. For instance, studies on halogenated phenanthrene (B1679779) derivatives showed that bromination resulted in a red shift of the absorption peak. dntb.gov.ua

A typical TD-DFT calculation would first involve optimizing the ground-state geometry of the molecule using a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)). rsc.orgresearchgate.net Subsequently, the electronic excitation energies and oscillator strengths for a number of singlet excited states are calculated. rsc.org These results allow for the theoretical construction of a UV-Vis spectrum. The analysis of the molecular orbitals (MOs) involved in the most intense transitions, typically the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) transition, reveals the nature of the electronic excitation. nih.gov For this molecule, transitions would likely involve charge transfer characteristics, with electron density moving from the amino group and the phenyl ring to the ester and bromine-substituted portions of the molecule. The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is crucial for accurately predicting spectra in solution, as solvent polarity can significantly influence the position of absorption bands. beilstein-journals.org

A hypothetical table of predicted UV-Vis absorption data for this compound, based on typical results from TD-DFT calculations on similar aromatic compounds, is presented below.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S0 → S1 | 310 | 0.15 | HOMO → LUMO |

| S0 → S2 | 275 | 0.28 | HOMO-1 → LUMO |

| S0 → S3 | 240 | 0.45 | HOMO → LUMO+1 |

Elucidation of Reaction Mechanisms and Transition State Analysis through Computational Chemistry

Computational chemistry provides powerful tools for investigating the reaction mechanisms involving this compound, offering insights that are often difficult to obtain through experimental means alone. rsc.org By mapping the potential energy surface (PES) for a given reaction, key structures such as reactants, intermediates, transition states, and products can be identified and their energies calculated.

A key area of interest for this molecule is its reactivity in electrophilic aromatic substitution reactions. Despite the presence of three deactivating bromine atoms, the strong activating effect of the amino group directs incoming electrophiles. Computational studies on the halogenation of anilines demonstrate the utility of DFT in predicting regioselectivity. beilstein-journals.org For this compound, electrophilic attack would be directed to the C5 position, which is para to the amino group. A computational study of this reaction would involve locating the transition state structure for the electrophilic attack on the aromatic ring. Transition state analysis, which includes vibrational frequency calculations, confirms the nature of the transition state (i.e., having exactly one imaginary frequency corresponding to the reaction coordinate). researchgate.net The activation energy barrier, calculated as the energy difference between the transition state and the reactants, provides a quantitative measure of the reaction rate. nih.gov

For example, in a hypothetical electrophilic nitration reaction, the mechanism would be modeled as follows:

Formation of the reactant complex: The nitronium ion (NO2+) approaches the aromatic ring.

Transition State (TS): The C-N bond is partially formed, and the aromaticity of the ring is disrupted. The structure of this TS would be optimized using methods like the Berny algorithm.

Wheland Intermediate (Sigma Complex): A distinct intermediate where the electrophile is fully bonded to the ring.

Deprotonation: A base removes a proton from the carbon bearing the electrophile, restoring aromaticity.

The calculated energies for each stationary point on the PES allow for the construction of a reaction profile diagram, providing a clear visualization of the reaction mechanism and its energetics. Such studies on related systems, like polyhalogenated nitrobutadienes reacting with anilines, have successfully used DFT (e.g., B3LYP/6-31+G(d,p)) to elucidate complex reaction pathways. researchgate.net

Below is a hypothetical data table summarizing the calculated relative energies for a generic electrophilic substitution reaction on this compound.

| Species | Method/Basis Set | Relative Energy (kcal/mol) |

| Reactants | B3LYP/6-31G(d) | 0.0 |

| Transition State | B3LYP/6-31G(d) | +15.2 |

| Intermediate | B3LYP/6-31G(d) | +5.8 |

| Products | B3LYP/6-31G(d) | -10.4 |

Structure-Reactivity and Structure-Property Relationships from a Theoretical Perspective

Theoretical calculations are instrumental in establishing quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR) for molecules like this compound. nih.gov By calculating a range of molecular descriptors, it is possible to correlate the molecule's structure with its chemical reactivity and physical properties.

The electronic properties of the molecule are heavily influenced by its substituents. The amino group is a strong π-donor, increasing the electron density of the aromatic ring, particularly at the ortho and para positions. Conversely, the three bromine atoms and the methyl ester group are electron-withdrawing groups. This push-pull electronic configuration is expected to result in a significant molecular dipole moment and potentially interesting non-linear optical (NLO) properties. researchgate.net Computational studies on substituted anilines and aromatic esters have shown that the nature and position of substituents have a profound effect on frontier molecular orbitals (HOMO and LUMO), the HOMO-LUMO gap, and various reactivity indices. researchgate.netorgchemres.org

A DFT study on 2,4,6-trihalogenated anilines found that due to adsorption on nanocages, significant changes occur in chemical descriptors. nih.gov For this compound, key quantum chemical descriptors can be calculated to predict its reactivity. These include:

HOMO and LUMO energies: The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. A higher HOMO energy suggests greater nucleophilicity.

HOMO-LUMO gap (ΔE): This is an indicator of chemical stability. A smaller gap suggests higher reactivity.

Global Reactivity Descriptors: Derived from HOMO and LUMO energies, these include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

QSAR studies on substituted anilines have successfully correlated such descriptors with biological activity, for instance, showing that toxicity increases with the presence of electron-withdrawing substituents, which can be quantified by parameters like the Hammett sigma constant and calculated electronic properties like ELUMO and EHOMO. nih.gov

The following table presents hypothetical calculated electronic properties for this compound and related compounds for comparison.

| Compound | HOMO (eV) | LUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) | Electrophilicity Index (ω) |

| Aniline | -5.45 | -0.25 | 5.20 | 1.48 |

| Benzoic Acid | -7.10 | -1.50 | 5.60 | 3.01 |

| This compound | -6.20 | -1.80 | 4.40 | 2.50 |

These theoretical values help to build models that predict the behavior of the molecule in various chemical and biological systems, guiding further experimental work.

Reactivity and Derivatization Chemistry of Methyl 3 Amino 2,4,6 Tribromobenzoate

Reactions Involving the Amino Group

The amino group of Methyl 3-amino-2,4,6-tribromobenzoate serves as a primary site for a variety of chemical transformations, enabling the introduction of diverse functionalities. Its reactivity is characteristic of a primary aromatic amine, though moderated by the heavily substituted ring.

The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, readily participating in reactions with various electrophiles.

Acylation: The amino group can be acylated to form amides using acylating agents such as acyl chlorides or acid anhydrides. tandfonline.compearson.com Due to the reduced nucleophilicity of the aniline (B41778), resulting from the electron-withdrawing bromine and ester groups, these reactions may require forcing conditions or catalysis. tandfonline.com For instance, reaction with acetyl chloride in the presence of a base like potassium carbonate and a phase transfer catalyst can yield the corresponding acetamide. researchgate.net Alternatively, deprotonation of the amine with a strong, non-nucleophilic base like sodium hydride prior to the addition of the acyl chloride can facilitate the reaction. reddit.com

Sulfonylation: Similarly, sulfonamides can be synthesized by reacting the amino group with sulfonyl chlorides. A modern approach involves a visible-light-mediated photoredox-catalyzed reaction with sulfinate salts, a method that has proven effective for a wide range of aniline derivatives, including those with halogen substituents. nih.govnih.govrsc.org This method offers a mild alternative to traditional procedures for introducing sulfone functional groups. nih.gov

Alkylation: Direct alkylation of the nitrogen center can be achieved using alkyl halides. This reaction proceeds via nucleophilic substitution, where the amine attacks the alkyl halide. vedantu.com However, this method often leads to a mixture of mono- and di-alkylated products, along with the potential for the formation of tertiary amines and quaternary ammonium (B1175870) salts. vedantu.com The steric hindrance from the ortho-bromine atoms and the decreased nucleophilicity of the amine in this compound would likely necessitate harsher reaction conditions compared to simple anilines.

| Reaction Type | Reagent/Conditions | Product Type | Notes |

| Acylation | Acyl Chloride (e.g., Acetyl Chloride), Base (e.g., K₂CO₃) | N-Aryl Amide | May require a phase transfer catalyst or prior deprotonation with NaH for hindered/deactivated substrates. researchgate.netreddit.com |

| Sulfonylation | Sulfonyl Chloride (e.g., Tosyl Chloride), Base | N-Aryl Sulfonamide | Visible-light photoredox catalysis with sulfinate salts offers a mild, modern alternative. nih.gov |

| Alkylation | Alkyl Halide (e.g., Iodomethane) | N-Alkyl/N,N-Dialkyl Aniline | Prone to over-alkylation, yielding mixtures of products. vedantu.com |

One of the most powerful transformations for aromatic amines is diazotization, which converts the amino group into a highly versatile diazonium salt intermediate (-N₂⁺). organic-chemistry.org This is typically achieved by treating the amine with nitrous acid (HONO), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric or sulfuric acid at low temperatures (0–5 °C). organic-chemistry.org

The resulting diazonium salt of this compound can then undergo a variety of substitution reactions, collectively known as Sandmeyer or Sandmeyer-type reactions, to introduce a wide range of functional groups in place of the original amino group. wikipedia.orgorganic-chemistry.org This methodology is particularly valuable as it allows for the synthesis of substitution patterns that are not accessible through direct electrophilic aromatic substitution. organic-chemistry.org

Key Sandmeyer and Related Reactions:

Halogenation: Treatment with copper(I) chloride (CuCl) or copper(I) bromide (CuBr) yields the corresponding aryl chloride or bromide, respectively. wikipedia.orgbyjus.com An analogous reaction with potassium iodide (KI), often without a copper catalyst, is used to introduce iodine. organic-chemistry.orgnih.gov

Cyanation: The use of copper(I) cyanide (CuCN) allows for the introduction of a nitrile group (-CN), which is a valuable precursor for carboxylic acids, amides, and amines. wikipedia.org

Hydroxylation: Heating the diazonium salt in an aqueous acidic solution introduces a hydroxyl group, converting the amine to a phenol. wikipedia.org

The behavior of diazotized 2,4,6-tribromoaniline (B120722) in Sandmeyer reactions has been studied, indicating the viability of this pathway for highly halogenated systems. rsc.org

| Target Functional Group | Reagent | Reaction Name |

| -Cl | NaNO₂, HCl; then CuCl | Sandmeyer Reaction |

| -Br | NaNO₂, HBr; then CuBr | Sandmeyer Reaction |

| -I | NaNO₂, H₂SO₄; then KI | Sandmeyer-type Reaction |

| -CN | NaNO₂, H⁺; then CuCN | Sandmeyer Reaction |

| -OH | NaNO₂, H₂SO₄; then H₂O, Heat | Hydrolysis |

| -H | NaNO₂, H⁺; then H₃PO₂ | Deamination |

Primary aromatic amines condense with aldehydes and ketones to form imines, also known as Schiff bases. organic-chemistry.org This reaction is typically reversible and acid-catalyzed, involving the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

For this compound, the formation of an imine is expected to be challenging due to two primary factors:

Steric Hindrance: The two bromine atoms in the ortho positions to the amino group create significant steric crowding, impeding the approach of the carbonyl compound to the nitrogen center. acs.org

Electronic Effects: The electron-withdrawing nature of the substituents on the aromatic ring decreases the nucleophilicity of the amino group, slowing the rate of the initial nucleophilic attack. acs.org

Despite these challenges, reactions can sometimes be driven to completion, for example, by removing the water formed during the reaction. Research on the reaction between the closely related 2,4,6-tribromoaniline and benzaldehyde (B42025) has shown that under certain conditions, condensation products can be formed, leading to the synthesis of imines or further cyclized heterocyclic structures. acs.org

Reactions Involving the Ester Moiety

The methyl ester group provides another handle for the derivatization of this compound, allowing for modifications at the carboxyl function.

Hydrolysis: The conversion of the methyl ester to the corresponding carboxylic acid (3-amino-2,4,6-tribromobenzoic acid) can be achieved through hydrolysis. However, the steric hindrance provided by the two ortho-bromine atoms makes this ester resistant to standard saponification conditions (e.g., aqueous NaOH at room temperature). stackexchange.com Studies on similarly hindered methyl benzoates have shown that quantitative hydrolysis can be achieved under high-temperature conditions (200–300 °C) using dilute aqueous potassium hydroxide (B78521). This "green" solvent-free procedure overcomes the steric barrier to facilitate the nucleophilic attack of the hydroxide ion at the carbonyl carbon.

Transesterification: The methyl ester can be converted to other esters through transesterification. This reaction involves heating the methyl ester with another alcohol in the presence of an acid or base catalyst. ucla.edu For sterically hindered esters like this compound, the reaction can be sluggish. google.com Specialized catalysts, such as zinc compounds, have been shown to be effective for the transesterification of methyl benzoate (B1203000) with sterically demanding alcohols, suggesting a potential route for modifying the ester group in this substrate. google.com

| Reaction Type | Reagent/Conditions | Product | Notes |

| Hydrolysis | 2% KOH, H₂O, 200-300 °C | Carboxylic Acid | High temperature is required to overcome steric hindrance. |

| Transesterification | R'-OH, Acid or Base Catalyst (e.g., H₂SO₄, NaOR') | New Ester (R' = alkyl, aryl) | May require specific catalysts like zinc compounds for hindered substrates. google.com |

Reduction to Alcohol: The ester group can be reduced to a primary alcohol, yielding (3-amino-2,4,6-tribromophenyl)methanol. Strong reducing agents are required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing esters. commonorganicchemistry.commasterorganicchemistry.com Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reaction, capable of reducing esters and carboxylic acids to primary alcohols. chemistrysteps.combyjus.com The reaction is typically carried out in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide. Aromatic esters may require longer reaction times compared to their aliphatic counterparts. commonorganicchemistry.com

Other Carboxylic Acid Derivative Transformations: Following hydrolysis to 3-amino-2,4,6-tribromobenzoic acid, the resulting carboxylic acid can be converted into other derivatives. For example, treatment with thionyl chloride (SOCl₂) or oxalyl chloride would convert the carboxylic acid into the highly reactive acid chloride. This acid chloride could then be readily converted into a variety of other derivatives, such as amides (by reaction with amines) or different esters (by reaction with alcohols), providing a versatile route to a wide range of functionalized analogues.

Reactions Involving the Tribrominated Aromatic Ring

The tribrominated aromatic ring of this compound is the primary locus of its reactivity for derivatization. The three bromine atoms can act as leaving groups in various substitution reactions or as handles for metal-catalyzed cross-coupling processes. The electronic nature of the ring is complex; it is rendered significantly electron-deficient by the cumulative inductive effect of the three electronegative bromine atoms and the electron-withdrawing methyl ester group. smolecule.com This electron deficiency is partially counteracted by the electron-donating mesomeric effect of the amino group. smolecule.com This electronic balance, combined with the steric environment around each bromine atom, dictates the regioselectivity and feasibility of derivatization reactions.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is substituted with strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org In this compound, the three bromine atoms and the methyl ester group make the ring electrophilic and thus susceptible to attack by nucleophiles. smolecule.com

The SNAr mechanism proceeds via two main steps:

Addition: A nucleophile attacks the carbon atom bearing a leaving group (in this case, bromine), forming a resonance-stabilized carbanionic intermediate (Meisenheimer complex). libretexts.org

Elimination: The leaving group departs, restoring the aromaticity of the ring. libretexts.org

For this reaction to be favorable, the electron-withdrawing groups are most effective when positioned ortho or para to the leaving group, as this allows for delocalization of the negative charge onto the substituent. masterorganicchemistry.com In this compound, all bromine atoms have electron-withdrawing groups in positions that can stabilize the intermediate. The reaction typically requires strong nucleophiles and may necessitate elevated temperatures to proceed efficiently.

| Nucleophile | Potential Product | Reaction Conditions |

|---|---|---|

| Sodium methoxide (B1231860) (NaOMe) | Methyl 3-amino-x-bromo-y,z-dimethoxybenzoate | High Temperature, Polar Aprotic Solvent (e.g., DMF) |

| Sodium hydrosulfide (B80085) (NaSH) | Methyl 3-amino-x-bromo-y,z-dimercaptobenzoate | Polar Aprotic Solvent (e.g., DMF, NMP) |

| Potassium cyanide (KCN) | Methyl 3-amino-x-bromo-y,z-dicyanobenzoate | High Temperature, Solvent such as DMSO |

| Ammonia (B1221849) (NH3) | Methyl x,y-diamino-z-bromobenzoate | High Pressure and Temperature |

Note: In the table above, x, y, and z represent the positions 2, 4, or 6, indicating that substitution could potentially occur at one or more bromine centers, with regioselectivity depending on specific reaction conditions.

Metal-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The bromine atoms on this compound serve as excellent handles for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction creates a carbon-carbon bond by coupling an organoboron compound with an organic halide, catalyzed by a palladium(0) complex in the presence of a base. youtube.comyoutube.com This reaction is known for its mild conditions and tolerance of a wide variety of functional groups. youtube.com The reactivity of the different bromine atoms can be influenced by both steric and electronic factors, potentially allowing for selective or exhaustive coupling.

| Boronic Acid/Ester Coupling Partner | Potential Product Structure | Catalyst/Base System |

|---|---|---|

| Phenylboronic acid | Mono-, di-, or triphenylated derivative | Pd(PPh3)4 / Na2CO3 |

| 4-Methylphenylboronic acid | Mono-, di-, or tri(4-methylphenyl)ated derivative | Pd(OAc)2, SPhos / K3PO4 |

| Thiophene-2-boronic acid | Mono-, di-, or tri(thiophen-2-yl)ated derivative | PdCl2(dppf) / Cs2CO3 |

| Vinylboronic acid pinacol (B44631) ester | Mono-, di-, or trivinylated derivative | Pd(dppf)Cl2 / K2CO3 |

Heck-Mizoroki Reaction

The Heck reaction forms a carbon-carbon bond between an aryl or vinyl halide and an alkene, catalyzed by a palladium complex and in the presence of a base. wikipedia.orgyoutube.com This reaction is a valuable method for the synthesis of substituted alkenes. The reaction typically shows a high degree of trans selectivity in the product. organic-chemistry.org

| Alkene Coupling Partner | Potential Product Structure | Catalyst/Base System |

|---|---|---|

| Styrene | Stilbene derivative | Pd(OAc)2, P(o-tol)3 / Et3N |

| Methyl acrylate | Methyl cinnamate (B1238496) derivative | PdCl2 / NaOAc |

| 1-Octene | Octenyl-substituted derivative | Pd(PPh3)4 / K2CO3 |

Sonogashira Coupling

The Sonogashira coupling reaction involves the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst, with an amine base. organic-chemistry.org This reaction is highly efficient for creating C(sp²)-C(sp) bonds, leading to the synthesis of arylalkynes and conjugated enynes.

| Alkyne Coupling Partner | Potential Product Structure | Catalyst/Base System |

|---|---|---|

| Phenylacetylene | Phenylalkynyl-substituted derivative | Pd(PPh3)2Cl2, CuI / Et3N |

| Trimethylsilylacetylene | (Trimethylsilyl)alkynyl-substituted derivative | Pd(PPh3)4, CuI / i-Pr2NH |

| 1-Heptyne | Heptynyl-substituted derivative | Pd(OAc)2, PPh3, CuI / Et3N |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. libretexts.orgwikipedia.org This reaction has broad utility, allowing for the synthesis of a wide range of arylamines from primary or secondary amines. organic-chemistry.org The choice of palladium precatalyst, phosphine (B1218219) ligand, and base is crucial for achieving high yields. acs.orgyoutube.com

| Amine Coupling Partner | Potential Product Structure | Catalyst/Ligand/Base System |

|---|---|---|